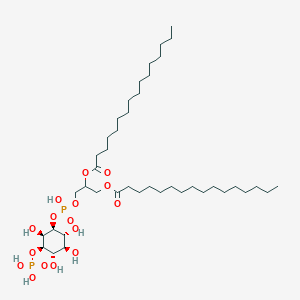

1,2-dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate) is a phosphatidylinositol 3-phosphate in which both phosphatidyl acyl groups are specified as palmitoyl (hexadecanoyl) It derives from a hexadecanoic acid. It is a conjugate acid of a 1,2-dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate)(3-).

Scientific Research Applications

Stress Adaptation Mechanisms in Archaea

Research on Archaeoglobus fulgidus, a hyperthermophilic archaeon, reveals the biosynthetic pathways of inositol and glycerol phosphodiesters, including di-myo-inositol phosphate (DIP). These compounds are involved in the organism's adaptation to heat and osmotic stresses, highlighting the role of inositol derivatives in stress response mechanisms in extreme environments (Borges et al., 2006).

Inositol Phosphates in Signaling and Regulation

In eukaryotic cells, inositol phosphates are utilized to create a variety of signaling molecules. The arrangement of phosphate groups around the inositol ring is key to this process, affecting diverse biological processes and cellular phosphate homeostasis. This study emphasizes the versatility of phosphorylated inositol in biological signaling (Livermore et al., 2016).

Evolution of Inositols in Biology

Investigating the evolution of inositols, this study found that several inositol forms, including myo-inositol, play crucial roles across different domains of life, from archaea to eukaryotes. In eukaryotes, phosphatidylinositol derivatives serve in cell signaling, regulation, and protein anchoring, underscoring the evolutionary significance of inositol derivatives (Michell, 2007).

Chemical Synthesis and Biological Tools

Synthetic analogs of phosphatidylinositol phosphates, such as dipalmitoyl-phosphatidylinositol 5-phosphate, have been synthesized to explore their biological roles in processes like cell division. This synthesis underscores the importance of these compounds in biological research (Watanabe & Ishikawa, 2000).

Role in Cellular Homeostasis

Diphosphoinositol phosphates, a subclass of inositol phosphates, are identified as regulators of cell homeostasis. These molecules play roles in energy charge regulation, phosphate uptake, mitochondrial performance, and insulin secretion, showcasing the broad applications of inositol phosphates in cellular physiology (Wundenberg & Mayr, 2012).

Osmoprotectant in Extremophiles

1,2-Dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate) and its derivatives like DIP play a role as osmoprotectants in extremophiles like hyperthermophilic archaea and bacteria. This highlights its significance in the adaptation of these organisms to extreme environmental conditions (Rodionov et al., 2007).

properties

Molecular Formula |

C41H80O16P2 |

|---|---|

Molecular Weight |

891 g/mol |

IUPAC Name |

[2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33?,36-,37-,38+,39+,40+,41-/m0/s1 |

InChI Key |

SZPQTEWIRPXBTC-ABBDTXMNSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione](/img/structure/B1248563.png)